molecular formula C10H12INO2 B12279613 3-Amino-4-(4-iodophenyl)butyric Acid

3-Amino-4-(4-iodophenyl)butyric Acid

Cat. No.: B12279613
M. Wt: 305.11 g/mol
InChI Key: JZJBJZHUZJDMMU-UHFFFAOYSA-N
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Description

3-Amino-4-(4-iodophenyl)butyric Acid is an organic compound with the molecular formula C10H12INO2 It is a derivative of butyric acid, where the hydrogen atoms on the fourth carbon are replaced by an amino group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-iodophenyl)butyric Acid typically involves the introduction of the amino and iodophenyl groups onto the butyric acid backbone. One common method involves the reaction of 4-iodoaniline with a suitable butyric acid derivative under controlled conditions. The reaction may require the use of protecting groups to ensure selective functionalization and may involve steps such as nitration, reduction, and amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-iodophenyl)butyric Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-(4-iodophenyl)butyric Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-iodophenyl)butyric Acid involves its interaction with specific molecular targets within cells. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(4-iodophenyl)butyric Acid is unique due to the presence of both an amino group and an iodophenyl group, which confer distinct chemical reactivity and biological activity. The iodine atom, in particular, can participate in specific interactions and reactions that are not possible with other halogens .

Properties

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

3-amino-4-(4-iodophenyl)butanoic acid

InChI

InChI=1S/C10H12INO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)

InChI Key

JZJBJZHUZJDMMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)I

Origin of Product

United States

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